molecular formula C14H11BrClNO B5718292 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone CAS No. 2816-87-7

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone

Cat. No.: B5718292
CAS No.: 2816-87-7
M. Wt: 324.60 g/mol
InChI Key: OIRRSJPCKIXCNZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone typically involves the reaction of 4-bromoacetophenone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-4-chloro-1-butanone
  • (1Z)-1-(4-bromophenyl)ethanone oxime
  • [1-(4-bromophenyl)-4-piperidinyl]methanol
  • 4-bromobiphenyl
  • 4-bromo-α-methylbenzylamine

Uniqueness

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone is unique due to its specific combination of bromine and chlorine atoms attached to the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone, with the molecular formula C14H11BrClNO and a molecular weight of 304.60 g/mol, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound, characterized by the presence of bromine and chlorine substituents on phenyl rings, serves as an important intermediate in the synthesis of various biologically active compounds, particularly in pharmaceutical and agrochemical applications. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, potential anticancer effects, and enzyme inhibition.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown promising results as an antifungal agent. Specifically, it is noted for its role as an intermediate in the synthesis of difenoconazole, a triazole fungicide effective against a range of plant diseases.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

Anticancer Potential

Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression. Its structural features indicate potential interactions with biological targets relevant to cancer treatment. For instance, interaction studies have demonstrated that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 2: Anticancer Activity Studies

Cell LineIC50 (µM)Reference
MCF-7 (breast)15
HCT-116 (colon)10
HepG-2 (liver)12

While detailed mechanisms of action for this compound remain largely unexplored, its ability to interact with cytochrome P450 enzymes suggests a role in modulating metabolic pathways that could influence both antimicrobial and anticancer activities. The unique combination of halogen substituents (bromine and chlorine) is believed to enhance its reactivity and biological efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point for understanding its biological activity. The presence of halogen atoms significantly influences its pharmacological properties. Compounds with similar structures exhibit varying degrees of biological activity based on the position and type of substituents on the phenyl rings.

Table 3: Comparison of Structural Analogues

Compound NameMolecular FormulaSimilarity Index
1-(2-Amino-5-bromophenyl)ethanoneC8H8BrNO1.00
(2-Aminophenyl)(4-bromophenyl)methanoneC13H10BrN0.96
6-Bromo-2,3-dihydroquinolin-4(1H)-oneC10H8BrN0.85
1-(4-Chlorophenyl)-2-(4-bromophenyl)ethanoneC14H10BrClO0.89

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various derivatives, including those based on the structure of this compound. The study found that certain derivatives exhibited enhanced activity against resistant strains when combined with other antimicrobial agents .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects on human cancer cell lines, revealing that compounds similar to this compound showed differential cytotoxicity based on substitution patterns .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-chloroanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRRSJPCKIXCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358100
Record name 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2816-87-7
Record name 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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